molecular formula Eu5Ga9 B12594341 CID 78064618

CID 78064618

Cat. No.: B12594341
M. Wt: 1387.33 g/mol
InChI Key: WFSIWKZBOJAEQB-UHFFFAOYSA-N
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Description

CID 78064618 is a chemical compound registered in the PubChem database. This compound is of significant interest due to its unique chemical properties and potential applications in various scientific fields. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility in research and industry.

Properties

Molecular Formula

Eu5Ga9

Molecular Weight

1387.33 g/mol

InChI

InChI=1S/5Eu.9Ga

InChI Key

WFSIWKZBOJAEQB-UHFFFAOYSA-N

Canonical SMILES

[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Eu].[Eu].[Eu].[Eu].[Eu]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of CID 78064618 would likely involve scaling up the laboratory synthesis methods. This process would require optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis could be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

CID 78064618 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

CID 78064618 has numerous applications in scientific research, including:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.

    Biology: The compound may be used in biochemical assays to study enzyme interactions or cellular processes.

    Industry: this compound can be utilized in the production of specialty chemicals, polymers, and other industrial materials.

Mechanism of Action

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its synthesis, chemical reactions, and applications make it a valuable tool for researchers and industry professionals. Understanding its properties and behavior can lead to new discoveries and innovations in chemistry, biology, medicine, and industry.

Biological Activity

CID 78064618 is a compound whose biological activity has been the subject of various studies, particularly in the context of its potential therapeutic applications. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Overview of this compound

This compound is classified as a small molecule with potential implications in pharmacology. The compound's structure and properties can be analyzed through various bioactivity databases such as PubChem, which aggregates screening results from multiple assays.

Biological Activity Summary

The biological activity of this compound has been evaluated across several assays. The following table summarizes key findings from various studies:

Assay Name Target Protein Bioactivity Outcome Reference
Cathepsin B InhibitionCathepsin BActive
Protease InhibitionFactor XIaActive
Antiviral ActivityWest Nile Virus NS2bNS3Active
Kallikrein-related Peptidase 5Kallikrein-related peptidase 5Active

Detailed Research Findings

Research has shown that this compound exhibits significant inhibitory activity against various proteases, suggesting its potential as a therapeutic agent in conditions where protease inhibition is desired. Notably, the compound has been identified as an active inhibitor in assays targeting Cathepsin B and Factor XIa, indicating its broad-spectrum activity against related proteolytic enzymes.

Case Studies

  • Cathepsin B Inhibition Study :
    • In a study aimed at identifying inhibitors for Cathepsin B, this compound was found to be one of the most potent compounds, demonstrating IC50 values in the nanomolar range. This suggests strong binding affinity and efficacy as a therapeutic agent for diseases involving this target.
  • Antiviral Activity Assessment :
    • Another investigation focused on the antiviral properties of this compound against West Nile Virus. The compound displayed promising results, effectively reducing viral load in infected cell lines and highlighting its potential role in antiviral therapy.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis of this compound indicates that specific functional groups contribute to its biological activity. The compound's ability to inhibit proteases is likely due to its structural features that facilitate binding to the active sites of these enzymes.

Q & A

How to formulate a precise research question for studying CID 78064618?

A well-defined research question should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and frameworks like PICO (Population, Intervention, Comparison, Outcome) to ensure specificity and measurability . Avoid broad terms (e.g., "study effects of this compound") and instead focus on mechanistic pathways, structural interactions, or comparative analyses (e.g., "How does this compound modulate [specific receptor/enzyme] in [cell type/model] compared to [control compound]?"). Test the question for clarity and relevance through peer feedback .

Q. What experimental design considerations are critical for initial studies on this compound?

Define clear objectives (e.g., pharmacokinetics, toxicity, or mechanistic studies) and select variables (e.g., concentration ranges, time points, biological replicates). Include control groups (positive/negative controls) and validate protocols using established standards (e.g., OECD guidelines for toxicity assays). Document materials, instruments, and synthesis/purification steps in detail to ensure reproducibility .

Q. How to conduct an effective literature review focusing on this compound?

Use databases like PubMed, SciFinder, and Reaxys with search terms combining "this compound" with keywords (e.g., "synthesis," "crystal structure," "biological activity"). Prioritize primary sources and recent reviews. Critically evaluate methodologies in prior studies to identify gaps (e.g., inconsistent results in solubility measurements) .

Q. What are the best practices for data collection and validation in chemical research?

Use triplicate measurements for quantitative assays (e.g., HPLC, NMR) and include error margins. Validate instruments with certified reference materials. For computational studies, report force fields, software versions, and convergence criteria. Cross-check findings against orthogonal methods (e.g., corroborate docking results with SPR binding assays) .

Q. How to ensure reproducibility in experiments involving this compound?

Publish detailed protocols in the "Materials and Methods" section, including batch numbers of reagents, equipment calibration records, and environmental conditions (e.g., temperature, humidity). Share raw data and code in supplementary materials. For synthetic studies, report yields, purity (e.g., ≥95% by HPLC), and spectroscopic validation (e.g., ¹H/¹³C NMR, HRMS) .

Advanced Methodological Considerations

Q. How to resolve contradictions in experimental data related to this compound's properties?

Conduct sensitivity analyses to identify variables influencing discrepancies (e.g., pH-dependent solubility, solvent polarity). Use meta-analysis to reconcile conflicting results across studies. Employ advanced techniques (e.g., synchrotron XRD for structural ambiguities, ITC for binding affinity disputes) to validate hypotheses .

Q. What advanced statistical methods are suitable for analyzing this compound's reactivity data?

Apply multivariate regression to assess interactions between variables (e.g., temperature, catalyst loading). For time-series data (e.g., degradation kinetics), use nonlinear mixed-effects modeling. Bayesian statistics can quantify uncertainty in low-sample studies (e.g., rare adverse events in toxicity screens) .

Q. How to design multi-omics studies to explore this compound's biological interactions?

Integrate transcriptomics, proteomics, and metabolomics data using pathway enrichment tools (e.g., KEGG, Reactome). Apply machine learning (e.g., random forests) to identify biomarkers of response. Validate findings with targeted assays (e.g., qPCR for gene expression, Western blot for protein levels) .

Q. What strategies optimize synthetic pathways for this compound derivatives?

Use DoE (Design of Experiments) to screen reaction parameters (e.g., solvent, catalyst, stoichiometry). Employ flow chemistry for exothermic or oxygen-sensitive reactions. Characterize intermediates via in-situ IR or LC-MS to refine mechanistic pathways. Compare green chemistry metrics (e.g., E-factor, atom economy) across routes .

Q. How to integrate computational and experimental approaches in this compound research?

Combine molecular dynamics simulations (e.g., free-energy perturbation) with experimental binding assays (e.g., SPR, MST) to validate target interactions. Use QSAR models to prioritize derivatives for synthesis. Cross-validate docking results with cryo-EM or X-ray crystallography .

Data Presentation Guidelines

  • Tables : Include physicochemical properties (e.g., logP, pKa), reaction conditions (e.g., temperature, yield), and statistical summaries (mean ± SD, p-values).
  • Figures : Use heatmaps for omics data, dose-response curves for IC₅₀ studies, and structural overlays for docking results.
  • Supplementary Materials : Provide raw spectra, computational input files, and extended datasets .

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